H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH

Description

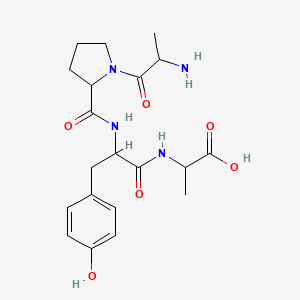

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28N4O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30) |

InChI Key |

QGNVACHSSUTVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Theoretical and Computational Perspectives on H Dl Ala Dl Pro Dl Tyr Dl Ala Oh

Conformational Landscape and Energetics of DL-Tetrapeptides

The presence of both D and L amino acids within a peptide chain introduces significant conformational constraints and possibilities not seen in their all-L or all-D counterparts. This section explores the resulting structural diversity and energetic considerations.

Influence of Stereochemistry on Peptide Flexibility and Preferred Conformations

The stereochemistry of amino acids is a critical determinant of peptide and protein structure. The introduction of D-amino acids into a peptide chain composed of L-amino acids can disrupt or alter the typical secondary structures like α-helices and β-sheets. frontiersin.org This is because the side chains of D-amino acids are oriented differently, which can lead to steric clashes and altered hydrogen bonding patterns. frontiersin.org This disruption, however, can also be a tool for designing peptides with specific, non-native structures and increased stability. mdpi.com

In the context of DL-alternating peptides, the stereochemistry encourages the formation of unique secondary structures. The alternating chirality can lead to a more extended backbone conformation or favor specific types of turns. This is in contrast to poly-L or poly-D peptides which readily form well-defined helices. The flexibility of a peptide is also influenced by its stereochemistry; while introducing a D-amino acid can destabilize a rigid L-peptide structure, a sequence of alternating D and L residues can result in a new, stable, and potentially more rigid conformation. nih.gov This balance between solubility and cell permeability is a key consideration in the design of peptide-based therapeutics. nih.gov

Prediction of Secondary Structural Motifs in DL-Peptides

Predicting the secondary structure of peptides is a crucial step in understanding their function. nih.govnih.gov While numerous computational methods exist for predicting the secondary structure of proteins composed of L-amino acids, these are not always accurate for peptides, especially those containing D-amino acids. osdd.netresearchgate.net Peptides can adopt different secondary structures when part of a larger protein versus in isolation. researchgate.net Therefore, specialized tools and approaches are needed for peptides.

For DL-peptides, the prediction of secondary structures is even more complex. The alternating stereochemistry can lead to the formation of non-canonical structures that are not well-represented in the databases used to train many prediction algorithms. However, computational methods based on molecular dynamics simulations and energy minimization calculations can provide valuable insights. nih.goviiitd.edu.in These methods can explore the conformational space available to the peptide and identify low-energy structures, which are likely to be the most populated conformations. The common secondary structure states include helix (H), strand (E), and coil (C). iiitd.edu.in More detailed classifications recognize 8 states: H (alpha-helix), B (isolated beta-bridge), E (extended strand), G (3/10 helix), I (pi helix), T (turn), S (bend), and C (loop/coil). nih.goviiitd.edu.in

Table 1: Common Secondary Structure States in Peptides

| 3-State Classification | 8-State Classification | Description |

|---|---|---|

| Helix (H) | H: alpha-helix | A common helical structure in proteins. |

| G: 3/10 helix | A tighter helix than the alpha-helix. | |

| I: pi helix | A wider helix than the alpha-helix. | |

| Strand (E) | E: extended strand | A linear, extended conformation. |

| B: isolated beta-bridge | A single pair of residues in a beta-sheet-like conformation. | |

| Coil (C) | T: Turn | A region where the peptide chain reverses its direction. |

| S: Bend | A region with a significant bend in the peptide backbone. | |

| C: Loop/Coil | A general term for any other non-regular structure. |

Influence of D-Alanine, D-Proline, and D-Tyrosine on Peptide Secondary Structure and Folding Propensities

Stereochemical Constraints Imposed by D-Proline Residues

Proline is unique among the 20 common amino acids due to its cyclic side chain that includes the backbone nitrogen atom. nih.govnih.gov This cyclic structure severely restricts the rotation around the N-Cα bond (phi, φ), imparting significant conformational rigidity. In peptides, proline residues can cause kinks or bends in the polypeptide chain. nih.gov

The presence of a D-proline residue introduces even more specific constraints. The stereochemistry of D-proline influences the puckering of the pyrrolidine (B122466) ring (endo or exo) and the cis/trans isomerization of the peptide bond preceding it. nih.gov These factors, in turn, affect the local backbone conformation and can favor the formation of specific types of turns, such as β-turns. nih.gov The rigid structure of proline, and by extension D-proline, can be a key element in the design of peptides with fixed conformations. nih.gov

Aromatic Interactions Involving D-Tyrosine Residues

Tyrosine, with its aromatic side chain, can participate in a variety of non-covalent interactions, including hydrophobic interactions and π-π stacking. russelllab.orgnih.gov These interactions play a significant role in the folding and stability of proteins and peptides. nih.gov The aromatic ring of tyrosine can interact with other aromatic residues or with the peptide backbone itself.

In the context of D-tyrosine, the orientation of the aromatic side chain is altered compared to L-tyrosine. This can lead to different stacking geometries and hydrophobic interactions. Aromatic-aromatic interactions are crucial for the stability of many protein structures, and the presence of a D-tyrosine can either disrupt or create new, favorable interactions depending on the surrounding sequence. nih.gov The hydroxyl group on the tyrosine ring can also act as a hydrogen bond donor or acceptor, further influencing the local conformation. russelllab.org

Role of D-Alanine in Peptide Backbones

Alanine (B10760859) is a small, non-polar amino acid. youtube.com Its methyl side chain is relatively unreactive and does not impose significant steric hindrance, allowing for a degree of flexibility in the peptide backbone. However, the use of D-alanine instead of L-alanine has important consequences.

In bacterial cell walls, D-alanine is a key component of peptidoglycan, contributing to its structural integrity and resistance to degradation by host enzymes. nih.govresearchgate.netnih.gov The presence of D-alanine in a peptide chain can disrupt the formation of standard secondary structures like α-helices and β-sheets that are common in L-peptides. frontiersin.org This is because the methyl group of D-alanine projects from the opposite side of the peptide backbone compared to L-alanine. This can lead to the formation of unique turn or helical structures and can be used to engineer peptides with specific conformational properties. mdpi.com

Table 2: Properties of the Constituent Amino Acids

| Amino Acid | Abbreviation | Chirality in Peptide | Key Structural Influence |

|---|---|---|---|

| Alanine | Ala | D | Provides flexibility due to its small side chain, but the D-configuration disrupts standard L-peptide secondary structures. |

| Proline | Pro | D | Imparts significant rigidity and can induce turns due to its cyclic side chain and D-configuration. |

| Tyrosine | Tyr | D | The aromatic side chain can engage in π-π stacking and hydrophobic interactions, with the D-configuration influencing the geometry of these interactions. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH |

| L-alanine |

| D-alanine |

| L-proline |

| D-proline |

| L-tyrosine |

Computational Modeling of this compound

Computational modeling serves as a powerful tool to investigate the molecular properties of peptides at an atomic level. For a peptide like this compound, computational methods can elucidate its conformational landscape, electronic characteristics, and potential interactions with biological receptors.

Molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space available to a peptide. These simulations model the movement of atoms and molecules over time, providing insights into structural stability and flexibility.

MD simulations also allow for the analysis of structural stability through metrics like the root mean square deviation (RMSD) and the formation of intramolecular hydrogen bonds. For instance, simulations of proline-containing collagen fragments have demonstrated how proline contributes to the stability of helical structures through intramolecular hydrogen bonding. researchgate.net The solvent-accessible surface area (SASA) can also be calculated to understand the peptide's interaction with its aqueous environment. researchgate.net

Table 1: Representative Data from Molecular Dynamics Simulations of Proline-Containing Peptides

| Simulation Parameter | Finding for Analogous Peptides | Potential Implication for this compound |

| Proline Isomerization | The free energy barrier for trans to cis isomerization is approximately 15-20 kcal/mol. acs.org | The DL-Pro residue will likely exist in both cis and trans states, influencing the peptide's overall shape. |

| Conformational Stability | Proline residues contribute to stabilizing helical structures through intramolecular hydrogen bonds. researchgate.net | The peptide may adopt a stable, folded conformation in solution. |

| Solvent Interaction | The solvent-accessible surface area indicates the degree of exposure of the peptide to the solvent. researchgate.net | The hydrophobic and hydrophilic regions of the peptide will dictate its orientation and solubility in water. |

Quantum mechanical (QM) calculations provide a highly detailed view of the electronic structure, bond energies, and reactivity of a molecule. These methods are particularly useful for understanding the intrinsic properties of a peptide, independent of its environment.

Density Functional Theory (DFT) is a common QM method used to study peptides. For example, DFT calculations on the dipeptide L-proline-L-tyrosine have been used to determine its stable conformations and vibrational frequencies. researchgate.net Such calculations can identify the most energetically favorable geometries of this compound.

QM methods are also employed to investigate the energetics of reactions, such as the polymerization of amino acids. nih.govrsc.org For peptides containing D-amino acids, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can elucidate the stereospecificity of enzymatic reactions, revealing higher energy barriers for the incorporation of L-amino acids by D-specific enzymes. nih.govrsc.org Furthermore, studies on cysteine-containing tetrapeptides with D-amino acids have used QM to calculate gas-phase acidities, demonstrating how the position and stereochemistry of an amino acid can alter its chemical properties. pacific.edu The presence of the tyrosine residue in this compound makes it a candidate for studies on electron transfer, a process that can be modeled using QM. mdpi.com

Table 2: Illustrative Data from Quantum Mechanical Calculations on Peptides

| Calculation Type | Finding for Analogous Peptides | Potential Implication for this compound |

| Conformational Energy | Different conformers of a dipeptide can have energy differences of several kcal/mol. researchgate.net | The peptide will predominantly exist in its lowest energy conformation. |

| Reaction Energetics | The activation energy for the acylation of a D-alanine substrate by a D-aminopeptidase is ~26.5 kcal/mol. nih.gov | The synthesis and degradation of this peptide will be subject to specific energetic barriers. |

| Gas-Phase Acidity | The gas-phase acidity of a tetrapeptide is influenced by the position of a D-amino acid. pacific.edu | The chemical properties of the peptide will be subtly tuned by its unique sequence of D- and L-amino acids. |

In silico docking and other computational methods are used to predict how a peptide might bind to a biological receptor. This is crucial for understanding the peptide's potential biological function and for designing new therapeutic agents.

Molecular docking programs can predict the preferred orientation of a peptide when bound to a receptor, as well as the binding affinity. For peptides, a major challenge is their flexibility. mdpi.com To address this, some methods treat the peptide backbone as rigid during initial docking to reduce the conformational search space. oup.com The inclusion of D-amino acids can enhance a peptide's resistance to degradation, making them attractive as potential drugs. nih.gov Computational tools have been developed specifically for the in silico screening and design of D-peptide ligands. nih.gov

The binding of D-alanine to its ligase, Ddl, is a known target for antibacterial drugs, and has been studied using comparative modeling and molecular docking. researchgate.net These studies identify key amino acid residues in the receptor's binding pocket that interact with the peptide. nih.gov For this compound, in silico methods could be used to screen potential protein targets and to identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the peptide-receptor complex. The tyrosine residue, in particular, can participate in π–π stacking interactions, which are important for molecular recognition. nih.gov

Table 3: Examples of In Silico Peptide-Receptor Interaction Findings

| Method | Finding for Analogous Peptides | Potential Implication for this compound |

| Molecular Docking | Docking studies can identify key interacting residues in a receptor's binding site. researchgate.netnih.gov | Potential protein targets for this peptide could be identified and the binding mode characterized. |

| D-Peptide Screening | Web servers and algorithms exist for the computational identification of D-peptide ligands. nih.gov | The likelihood of this peptide binding to specific therapeutic targets could be assessed computationally. |

| Binding Mode Analysis | The conformation of a peptide can be predicted with an RMSD of less than 2 Å from the crystal structure. mdpi.com | A highly accurate model of how this peptide interacts with a receptor could be generated. |

Advanced Synthetic Strategies for H Dl Ala Dl Pro Dl Tyr Dl Ala Oh and Analogues

Stereoselective and Racemic Peptide Synthesis Methodologies

The incorporation of both D and L isomers of amino acids into a peptide sequence can be achieved through stereoselective synthesis, where the desired stereoisomer is introduced at each step, or by using racemic mixtures of amino acids and separating the resulting diastereomers. The choice of strategy depends on the desired final product and the available starting materials.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for peptide synthesis due to its efficiency and amenability to automation. acs.org The synthesis of a peptide containing DL-amino acids on a solid support follows the general principles of SPPS, with specific considerations for the introduction of the mixed stereochemistry. acs.orgnih.gov

The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. researchgate.net The synthesis begins with the attachment of the C-terminal amino acid, in this case, DL-Alanine, to a solid support resin. highfine.com The synthesis then proceeds by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. highfine.com For the synthesis of H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH, this would involve the sequential coupling of Fmoc-DL-Tyr(tBu)-OH, Fmoc-DL-Pro-OH, and Fmoc-DL-Ala-OH.

A general SPPS cycle for incorporating a DL-amino acid would involve the following steps:

Resin Swelling: The resin is swollen in a suitable solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). bachem.com

Fmoc-Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. acs.org

Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

Coupling: The next Fmoc-protected DL-amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Activation is typically achieved using a coupling reagent and an additive to suppress racemization.

Washing: The resin is washed to remove excess reagents and by-products.

Repeat: The cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

The use of racemic (DL) amino acids at each coupling step will result in a mixture of diastereomeric peptides. These diastereomers can then be separated by chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired stereoisomer of the final peptide.

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the large-scale synthesis of smaller peptides like tetrapeptides. nih.govekb.eg This approach involves the coupling of protected amino acids in a suitable organic solvent. The synthesis of this compound in solution would typically proceed in a stepwise manner from the C-terminus to the N-terminus.

A potential solution-phase strategy could involve the following steps:

Dipeptide Formation: Coupling of an N-terminally protected DL-Tyrosine (e.g., Boc-DL-Tyr(Bzl)-OH) with a C-terminally protected DL-Alanine (e.g., H-DL-Ala-OMe) to form the dipeptide Boc-DL-Tyr(Bzl)-DL-Ala-OMe.

Deprotection: Selective removal of the C-terminal protecting group (e.g., saponification of the methyl ester) to yield Boc-DL-Tyr(Bzl)-DL-Ala-OH.

Dipeptide Coupling: Coupling of the deprotected dipeptide with another dipeptide, for instance, Boc-DL-Ala-DL-Pro-OH, which would be synthesized in a similar fashion.

Final Deprotection: Removal of all protecting groups to yield the final tetrapeptide.

Purification of intermediates after each step is crucial in solution-phase synthesis to ensure the purity of the final product. Similar to SPPS, the use of racemic starting materials will produce a mixture of diastereomers that require separation.

Fragment condensation is a powerful strategy for the synthesis of longer oligopeptides. springernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. nih.gov A key advantage of this method is that the purification of smaller fragments can be easier than that of the full-length peptide.

For the synthesis of this compound, a possible fragment condensation strategy would be to synthesize two dipeptide fragments:

Fragment A: Boc-DL-Ala-DL-Pro-OH

Fragment B: H-DL-Tyr(tBu)-DL-Ala-O-Resin (on a solid support) or H-DL-Tyr(Bzl)-DL-Ala-OMe (in solution)

The two fragments would then be coupled together. A critical aspect of fragment condensation is the choice of the C-terminal amino acid of the acylating fragment (the fragment with the free carboxyl group). To minimize the risk of racemization during fragment coupling, it is highly desirable to have a glycine (B1666218) or proline at the C-terminus of the acylating fragment. alchemyst.co.uk In the proposed strategy for the target tetrapeptide, the coupling occurs at the proline residue of Fragment A. Since proline is a secondary amino acid with a locked conformation, it is less prone to racemization via the common oxazolone (B7731731) mechanism. alchemyst.co.uk

Mitigation and Control of Racemization in Peptide Coupling Reactions

A major challenge in peptide synthesis, particularly when dealing with stereochemically defined peptides, is the risk of racemization at the chiral α-carbon of the activated amino acid. nih.gov This can lead to the formation of unwanted diastereomers that are often difficult to separate from the desired product. nih.gov

Epimerization, the change in configuration at a single stereocenter, can occur through two primary mechanisms during peptide synthesis. nih.govresearchgate.net

The most prevalent mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. nih.gov This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked by the oxygen of the urethane (B1682113) protecting group's carbonyl, leading to cyclization and the formation of the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers of the amino acid. nih.gov

A second mechanism for racemization is the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion intermediate which can then be protonated to give the racemic product. nih.gov This pathway is more significant for amino acid residues with more acidic α-protons.

To minimize racemization, significant research has focused on the development of optimized coupling reagents and reaction conditions. rsc.orgacs.org

The addition of auxiliary nucleophiles, often referred to as additives, is a common strategy to suppress racemization. highfine.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component of the coupling reaction but less prone to oxazolone formation. bachem.com

Several classes of coupling reagents have been developed to enhance coupling efficiency while minimizing racemization. bachem.com These include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of coupling reagent, additive, and base can have a significant impact on the level of racemization. bachem.comnih.gov For instance, the use of sterically hindered bases can reduce the rate of base-catalyzed racemization. bachem.com

Unexpected racemization has been observed for proline phenacyl esters in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), suggesting that the choice of protecting groups and additives must be carefully considered for each specific amino acid. nih.gov Studies on tyrosine have also shown that it can be racemized under certain conditions. researchgate.net For amino acids that are particularly prone to racemization, such as cysteine and histidine, specific coupling protocols and protecting group strategies have been developed. peptide.com While alanine (B10760859) is not considered highly susceptible to racemization, the general principles of using appropriate coupling reagents and conditions still apply to ensure high stereochemical purity of the final peptide. peptide.com

Below is a table summarizing common coupling reagents and additives used to suppress racemization.

| Coupling Reagent/Additive | Abbreviation | Class | Notes |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the original coupling reagents; the dicyclohexylurea byproduct is insoluble and can be difficult to remove. bachem.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | The diisopropylurea byproduct is more soluble, simplifying purification. bachem.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Commonly used with carbodiimides to suppress racemization and improve coupling efficiency. peptide.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive | More effective than HOBt at suppressing racemization, particularly for sterically hindered couplings. peptide.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure® | Additive | A non-explosive alternative to HOBt and HOAt with excellent racemization suppression. acs.org |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | An efficient coupling reagent that incorporates HOBt. |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium/Uronium Salt | A popular and efficient coupling reagent. bachem.com |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Aminium/Uronium Salt | Based on HOAt, it is highly effective at promoting difficult couplings and suppressing racemization. bachem.com |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | Aminium/Uronium Salt | Based on Oxyma Pure®, it is highly efficient and has a favorable safety profile. acs.org |

Chromatographic Resolution of Diastereomeric Mixtures of this compound

The resolution of diastereomeric peptide mixtures relies on the differential interaction of the stereoisomers with a chiral environment. This is most commonly achieved using chiral stationary phases (CSPs) in HPLC or by derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a conventional achiral column. For a peptide like this compound, which contains three chiral centers (in Ala, Pro, and Tyr residues), a total of 2³ = 8 stereoisomers are possible. The separation of this complex mixture requires highly selective chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. The method utilizes a chiral stationary phase that interacts differently with the various stereoisomers of the analyte, leading to different retention times and thus, separation. Several types of CSPs are commercially available and have been successfully employed for the resolution of amino acids and peptides. chromatographytoday.comsigmaaldrich.com

For a peptide containing alanine, proline, and tyrosine residues, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly relevant. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, can offer excellent chiral recognition for a wide range of compounds. Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, bonded to silica (B1680970) have also proven to be highly effective for the enantioseparation of underivatized amino acids and small peptides. sigmaaldrich.com The CHIROBIOTIC T and T2 columns, which are based on teicoplanin, have demonstrated broad selectivity for peptides containing both natural and unnatural amino acids. sigmaaldrich.com

The separation mechanism on these CSPs is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The choice of mobile phase, typically a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, is crucial for optimizing the separation. The pH of the mobile phase can influence the ionization state of the peptide's amino and carboxyl groups, as well as the ionizable groups on the CSP, thereby affecting the chiral recognition.

While specific chromatographic conditions for this compound are not extensively documented, a scientifically grounded approach can be proposed based on the separation of analogous peptides. For instance, the separation of di- and tri-peptides containing DL-amino acids has been achieved on cinchona-based zwitterionic CSPs (CHIRALPAK ZWIX) and macrocyclic antibiotic phases. chiraltech.com A systematic screening of different CSPs and mobile phase compositions would be necessary to develop an optimal separation method for the diastereomers of this compound.

| Parameter | Condition 1 (Polysaccharide-Based CSP) | Condition 2 (Macrocyclic Glycopeptide CSP) | Condition 3 (Cinchona-Based Zwitterionic CSP) |

| Column | CHIRALPAK® IH-3 (amylose-based) | Astec® CHIROBIOTIC® T | CHIRALPAK® ZWIX(+) |

| Dimensions | 4.6 x 250 mm, 3 µm | 4.6 x 250 mm, 5 µm | 3.0 x 150 mm, 3 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) | Water/Acetonitrile/Formic Acid | Methanol/Acetonitrile/Water with Ammonium Acetate |

| Gradient | Isocratic or Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Temperature | 25 °C | 30 °C | 25 °C |

| Detection | UV at 220 nm and 275 nm (for Tyrosine) | UV at 220 nm and 275 nm, Mass Spectrometry (MS) | UV at 220 nm, MS |

Preparative Scale Purification of Stereoisomers

Once an analytical method for the separation of the diastereomers of this compound has been developed, it can be scaled up to a preparative level to isolate sufficient quantities of each stereoisomer for further characterization and biological testing. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes. peptide.comnih.gov

The goal of preparative chromatography is to maximize throughput while maintaining adequate resolution to achieve the desired purity of the target compounds. This often involves overloading the column to a certain extent, which can lead to broader, less-resolved peaks. hplc.eu Therefore, careful optimization of loading conditions is essential. The transition from an analytical to a preparative scale requires a proportional adjustment of the flow rate and sample load based on the column dimensions. peptide.com

For the purification of peptide stereoisomers, reversed-phase HPLC is a common choice. google.comteledynelabs.com The crude diastereomeric mixture is dissolved in a minimal amount of the initial mobile phase and injected onto the preparative column. A gradient elution is typically employed, starting with a high percentage of aqueous buffer and gradually increasing the concentration of the organic modifier. Fractions are collected as the separated stereoisomers elute from the column. The purity of the collected fractions is then assessed by analytical HPLC, and fractions of sufficient purity are pooled and lyophilized to obtain the isolated stereoisomers.

| Parameter | Typical Value | Description |

| Column | 20-50 mm internal diameter, 250 mm length | Larger dimensions to accommodate higher sample loads. |

| Stationary Phase | C18 silica gel, 10 µm particle size | C18 is a common choice for peptide purification due to its hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptides. |

| Flow Rate | 20-100 mL/min | Higher flow rates are used to reduce run times. |

| Sample Loading | 10-500 mg | The amount of crude peptide mixture injected onto the column. |

| Detection | UV at 220 nm and 280 nm | Detection at multiple wavelengths helps in identifying the peptide peaks. |

| Fraction Collection | Automated fraction collector | Fractions are collected based on time or UV signal. |

Comprehensive Structural and Stereochemical Characterization of H Dl Ala Dl Pro Dl Tyr Dl Ala Oh

Spectroscopic Techniques for Elucidating Peptide Conformation

Spectroscopic methods are fundamental in determining the three-dimensional structure and dynamics of peptides in solution. For a molecule like H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH, with its mixed chirality, these techniques would be crucial for understanding its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. For a tetrapeptide, 1D and 2D NMR experiments would be conducted to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. nih.gov Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) would establish through-bond connectivity, confirming the amino acid sequence.

Crucially, the Nuclear Overhauser Effect (NOE), measured through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would provide information about through-space proximities between protons. These NOE-derived distance restraints are essential for calculating the peptide's three-dimensional structure. The presence of a proline residue, which can exist in either a cis or trans conformation about the Ala-Pro peptide bond, often leads to two distinct sets of NMR signals, complicating the spectra but also providing insight into this key conformational equilibrium. researchgate.net The presence of D-amino acids would further influence the peptide's accessible conformations and would be reflected in the unique chemical shifts and NOE patterns observed. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides by measuring the differential absorption of left and right circularly polarized light. psu.edunih.gov The resulting spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. researchgate.net

Characteristic CD spectra include:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm. mobitec.com

β-sheet: A negative band near 217 nm and a positive band around 195 nm. mobitec.com

Random coil: A strong negative band below 200 nm. mobitec.com

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of chiral molecules. researchgate.net It is particularly sensitive to the absolute configuration of chiral centers within a molecule. ias.ac.in

In the context of this compound, VCD would be an invaluable tool for confirming the absolute stereochemistry (D or L configuration) of each amino acid residue. The experimental VCD spectrum would be compared with quantum chemical calculations of the spectra for all possible stereoisomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the entire molecule. sigmaaldrich.com This technique is especially powerful for complex molecules with multiple chiral centers where other methods may be inconclusive. ias.ac.insigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most precise information about the atomic-level three-dimensional structure of a molecule in its solid, crystalline state.

Application of Racemic Crystallography for DL-Peptides

Crystallizing peptides can be a challenging endeavor. However, peptides containing an equal mixture of D- and L-enantiomers, known as racemic mixtures, often crystallize more readily than their chirally pure counterparts. This technique, called racemic crystallography, takes advantage of the fact that racemic mixtures can pack into centrosymmetric space groups, which are often more favorable for crystal formation. ias.ac.innih.gov

For a peptide like this compound, which is not a simple racemic mixture but a diastereomer containing both D and L residues, crystallization could be attempted. If a crystal structure were obtained, it would reveal precise bond lengths, bond angles, and torsion angles. It would show the exact conformation of the peptide backbone, the proline ring pucker, the orientation of the amino acid side chains, and any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. wustl.edu Comparing such a solid-state structure with the solution conformation from NMR would provide a complete picture of the peptide's structural dynamics.

Mass Spectrometry for Sequence and Isomeric Purity Validation

Mass spectrometry (MS) is an essential analytical technique for verifying the molecular weight and amino acid sequence of a synthesized peptide. High-resolution mass spectrometry would be used to confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) would be employed to verify the sequence. In this technique, the protonated peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation pattern, which includes characteristic b- and y-ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence. While standard MS/MS cannot distinguish between stereoisomers (e.g., D-Ala vs. L-Ala), it is crucial for confirming that the correct amino acids are linked in the proper order and for assessing the chemical purity of the sample. sigmaaldrich.com Specialized chiral chromatography methods coupled with mass spectrometry would be required to validate the isomeric purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique fundamental to the analysis of peptides. cpcscientific.com It allows for the accurate determination of the molecular weight of the tetrapeptide this compound without inducing significant fragmentation. In ESI-MS, the peptide is expected to ionize predominantly by protonation, forming a protonated molecular ion, [M+H]⁺. The analysis of the resulting mass-to-charge (m/z) ratio provides the experimental molecular weight, which can be compared against the theoretical (calculated) mass to confirm the elemental composition.

For this compound, with a chemical formula of C₂₀H₂₈N₄O₆, the theoretical monoisotopic mass is 420.1958 u. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z of 421.2031.

Table 1: Expected ESI-MS Data for this compound

| Analyte Description | Chemical Formula | Theoretical Monoisotopic Mass (u) | Expected Ion | m/z of Expected Ion |

|---|

The mass differences between consecutive ions in the b- and y-series correspond to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. uab.edu However, it is a critical limitation of standard CID-based MS/MS that it cannot differentiate between isobaric amino acids (like leucine (B10760876) and isoleucine) or, more relevantly in this case, between the D- and L-enantiomers of an amino acid, as they have identical masses. uab.edunih.gov The fragmentation pattern confirms the sequence as Ala-Pro-Tyr-Ala but does not reveal the stereochemistry at each position.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of Ala-Pro-Tyr-Ala

| Fragment Ion | Sequence | Chemical Formula | Calculated m/z |

|---|---|---|---|

| b-ions | |||

| b₁ | Ala | C₃H₆NO⁺ | 88.0393 |

| b₂ | Ala-Pro | C₈H₁₂N₂O₂⁺ | 184.0893 |

| b₃ | Ala-Pro-Tyr | C₁₇H₂₂N₃O₄⁺ | 348.1554 |

| y-ions | |||

| y₁ | Ala | C₃H₈NO₂⁺ | 90.0550 |

| y₂ | Tyr-Ala | C₁₂H₁₇N₂O₄⁺ | 269.1183 |

Chiral Derivatization and LC-MS/MS for D/L-Amino Acid Analysis

To resolve the stereochemical ambiguity inherent in the structure of this compound, a dedicated analytical strategy is required. nih.gov The presence and position of D-amino acids cannot be determined by conventional MS/MS alone but can be elucidated through liquid chromatography-mass spectrometry (LC-MS) following chiral derivatization. nih.gov

The established methodology involves two main stages:

Peptide Hydrolysis: The peptide is first completely hydrolyzed, typically using strong acid (e.g., 6N HCl), to break all amide bonds and release the constituent amino acids (Alanine, Proline, and Tyrosine). nih.gov Care must be taken during this step to minimize acid-induced racemization, which could alter the original D/L ratio of the amino acids. acs.org

Chiral Derivatization and LC-MS/MS Analysis: The resulting mixture of free amino acids is then reacted with a chiral derivatizing agent (CDA). nih.gov A widely used example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its variants. chromatographyonline.comresearchgate.net The CDA, being enantiomerically pure (e.g., the L-form), reacts with both the D- and L-amino acids from the hydrolysate to form diastereomeric pairs. These diastereomers, unlike the original enantiomers, have different physicochemical properties and can be separated chromatographically. nih.gov

The derivatized mixture is then injected into a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled to a mass spectrometer (LC-MS/MS). The diastereomers are resolved on the column, exhibiting distinct retention times. nih.gov By comparing the retention times of the derivatized amino acids from the peptide hydrolysate with those of derivatized D- and L-amino acid standards, the specific stereochemistry of each amino acid in the original peptide can be unequivocally identified and quantified. nih.govchromatographyonline.com This confirms that the peptide was synthesized from racemic or specific D/L mixtures of alanine (B10760859), proline, and tyrosine.

Table 3: Expected Outcome of Chiral Amino Acid Analysis

| Amino Acid Residue | Analytical Method | Expected Result |

|---|---|---|

| Alanine | Acid Hydrolysis, Chiral Derivatization (e.g., with Marfey's Reagent), LC-MS/MS | Detection of both D-Alanine and L-Alanine derivatives, confirmed by retention time matching with standards. |

| Proline | Acid Hydrolysis, Chiral Derivatization (e.g., with Marfey's Reagent), LC-MS/MS | Detection of both D-Proline and L-Proline derivatives, confirmed by retention time matching with standards. |

This combined approach, utilizing high-resolution ESI-MS for mass verification, MS/MS for sequencing, and chiral LC-MS/MS for stereochemical determination, provides a comprehensive and unambiguous structural characterization of the complex tetrapeptide this compound.

Biochemical Stability and Degradation Mechanisms of H Dl Ala Dl Pro Dl Tyr Dl Ala Oh in Model Systems

Enzymatic Hydrolysis and Proteolytic Resistance of DL-Peptides

Peptides composed entirely of L-amino acids are generally susceptible to breakdown by proteases. However, the introduction of D-amino acids can significantly increase their resistance to these enzymes.

In Vitro Stability Against Broad-Spectrum Proteases (e.g., Trypsin, Chymotrypsin (B1334515), Elastase)

The stability of peptides containing D-amino acids when exposed to common proteases has been a subject of significant research. For instance, peptides with D-amino acid substitutions have demonstrated high stability against trypsin. nih.gov In one study, an L-peptide was susceptible to trypsin, while its counterparts containing D-amino acids remained stable. nih.gov Similarly, L-peptides are often vulnerable to degradation by serum proteases, a susceptibility that can be mitigated by the inclusion of D-amino acids. nih.govacs.org

The enhanced stability of D-amino acid-containing peptides is not limited to trypsin. Studies have shown that these modified peptides also exhibit resistance to other proteases like chymotrypsin and elastase. This broad-spectrum resistance is a direct consequence of the stereochemical difference introduced by the D-amino acids, which are not recognized by the active sites of most endogenous proteases. nih.govmdpi.com For example, a study on the antitumor peptide RDP215 showed that replacing L-arginine with its D-enantiomer rendered the peptide completely stable in human serum. mdpi.com

The following table summarizes the typical stability of L-peptides versus DL-peptides in the presence of various proteases.

| Protease | Typical Stability of L-Peptides | Typical Stability of DL-Peptides |

| Trypsin | Low | High |

| Chymotrypsin | Low | High |

| Elastase | Low | High |

| Serum Proteases | Low | High |

Impact of D-Amino Acids on Protease Resistance

The presence of D-amino acids in a peptide chain is a well-established method for increasing its resistance to proteolytic enzymes. nih.govlifetein.com Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. The stereochemistry of D-amino acids prevents them from fitting correctly into the active site of these enzymes, thus hindering hydrolysis. nih.govmdpi.com

Research has consistently shown that even a single D-amino acid substitution can significantly enhance a peptide's stability. acs.org The degree of resistance often correlates with the number of D-amino acid substitutions. For example, a peptide with all its L-lysine and L-arginine residues replaced by their D-counterparts exhibited remarkable stability against both trypsin and plasma proteases. frontiersin.org After 24 hours of incubation with trypsin, 6% of this fully substituted peptide remained, while its partially substituted counterparts were completely degraded. frontiersin.org Similarly, in human plasma, over 60% of the fully D-substituted peptide was intact after 24 hours. frontiersin.org

The mechanism behind this increased resistance lies in the altered three-dimensional structure of the peptide. The presence of a D-amino acid can disrupt the local conformation, making the adjacent peptide bonds inaccessible or unrecognizable to the protease's catalytic machinery. acs.org This structural perturbation is a key factor in the enhanced biostability of DL-peptides.

Evaluation of Specific Cleavage Sites and Kinetics for H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH

Proteases have preferred cleavage sites, typically following specific amino acid residues. For example, trypsin cleaves after lysine (B10760008) and arginine residues. peakproteins.comyoutube.com Chymotrypsin prefers large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. peakproteins.com Elastase typically cleaves after small, neutral residues such as alanine (B10760859), glycine (B1666218), and valine.

Given the sequence this compound, potential cleavage sites for common proteases would be:

Chymotrypsin: After the L-Tyrosine residue.

Elastase: After the L-Alanine residues.

However, the presence of adjacent D-amino acids is expected to significantly hinder or completely block the action of these proteases. The DL-configuration disrupts the stereospecific recognition required for efficient enzymatic catalysis. Therefore, the rate of hydrolysis at these potential cleavage sites in this compound is predicted to be extremely low compared to an all-L-amino acid equivalent.

The kinetics of enzymatic hydrolysis are largely dependent on the isomerization at the cleavage site. researchgate.net The presence of a D-amino acid at or near the cleavage site can dramatically decrease the efficiency of enzymatic hydrolysis. researchgate.net

Non-Enzymatic Degradation Pathways Relevant to DL-Peptides

Beyond enzymatic action, peptides can also degrade through non-enzymatic chemical pathways.

Hydrolytic Stability of Peptide Bonds in Aqueous Environments

Peptide bonds are thermodynamically unstable in aqueous environments and susceptible to hydrolysis. However, this uncatalyzed hydrolysis is a very slow process under physiological conditions, with an estimated half-life of 350 to 600 years at neutral pH and room temperature. google.com The stability of the peptide bond is due to its partial double-bond character, which restricts rotation and creates a planar, rigid structure. longdom.org

The rate of hydrolysis can be influenced by factors such as pH and temperature. Both acidic and basic conditions can accelerate peptide bond cleavage. longdom.org Certain amino acid sequences are more prone to hydrolysis. For instance, peptide bonds involving aspartic acid are particularly labile. sigmaaldrich.com

Racemization and Epimerization in Physiological Mimics (In Vitro)

Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers. In the context of peptides, this involves the conversion of an L-amino acid to a D-amino acid, or vice versa. Epimerization is a similar process but refers to the change in configuration at only one of several chiral centers in a molecule. mdpi.com

In peptide synthesis, racemization can be a significant side reaction, particularly when activating the carboxylic acid group of an amino acid for coupling. nih.govnih.gov The extent of racemization can depend on the specific amino acid, with residues like valine and isoleucine being more prone to it in polar solvents. nih.gov

Under physiological conditions, racemization of amino acids within a peptide can occur, although it is generally a slow process. This can be catalyzed by enzymes like racemases and epimerases. mdpi.com For instance, peptide epimerases have been identified that can convert a C-terminal L-amino acid to a D-amino acid. nih.govrsc.org

For a synthetic peptide like this compound, which already contains a mixture of D and L amino acids, the primary concern would be the potential for further epimerization at the chiral centers of the amino acid residues during storage or in a physiological mimic. However, in the absence of specific enzymes, the rate of such non-enzymatic epimerization is expected to be very low.

Future Directions in Dl Tetrapeptide Research

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol

The precise arrangement of D- and L-amino acids is critical to the function of a DL-tetrapeptide. A significant challenge and a key area for future research is the development of synthetic methods that provide exacting control over the stereochemistry at each position in the peptide chain.

Established techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS), are continuously being refined. taylorfrancis.com Innovations are focused on creating new coupling reagents and specialized protocols that minimize racemization and ensure the desired stereoisomer is incorporated with high fidelity. For instance, research into novel algorithms for monitoring the coupling step in real-time, such as through conductimetric analysis, can allow for better control over reaction completion and prevent side reactions that might compromise stereochemical integrity. nih.gov

Furthermore, the development of enzymatic and chemo-enzymatic strategies offers a promising avenue. Enzymes can exhibit exquisite stereoselectivity, and harnessing them for the formation of peptide bonds between D and L amino acids could provide a highly efficient and clean method for synthesis. Future work will likely focus on discovering or engineering enzymes with the desired specificity for creating complex DL-peptide sequences. Research into methods for synthesizing peptide mimics, such as those containing silicon, also highlights the drive to create novel structures with controlled stereochemistry. nih.gov

Advanced Computational Approaches for Predicting Conformation and Interaction

Understanding the three-dimensional structure of a peptide and how it interacts with biological targets is fundamental to elucidating its function. For DL-tetrapeptides, which can adopt conformations inaccessible to their all-L counterparts, computational modeling is an indispensable tool. youtube.com

Key areas of development include:

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven models like AlphaFold have revolutionized protein structure prediction. nih.govoup.com Future iterations and new models will likely be refined to more accurately predict the structures of short, flexible, and non-natural peptides, including those with D-amino acids. mdpi.com ML is also being used to predict peptide-protein interactions and to design new peptides with specific binding properties. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of peptides in solution, providing insights into their conformational flexibility and stability. benthamdirect.com Advanced simulation techniques can help predict how a DL-tetrapeptide might behave in a physiological environment and interact with cell membranes or receptor proteins.

Peptide Docking: Computational docking methods predict the preferred orientation of a peptide when it binds to a target protein. benthamdirect.com As these algorithms become more sophisticated, they will be better able to handle the unique structural constraints of DL-peptides, aiding in the rational design of new therapeutic agents. oup.com The integration of ML with experimental data is enhancing the accuracy of these predictions. nih.gov

These computational approaches, often used in combination, will accelerate the discovery and optimization of DL-tetrapeptides by allowing for virtual screening and rational design, reducing the time and cost associated with laboratory synthesis and testing. mdpi.comfrontiersin.org

Exploration of Structural Modifications for Improved Biochemical Stability

A primary advantage of incorporating D-amino acids is the enhanced stability against proteolytic enzymes. nih.govresearchgate.net However, native peptides can still be susceptible to degradation and rapid clearance in the body. bachem.com Future research will continue to explore a variety of structural modifications to further improve the biochemical stability and therapeutic profile of DL-tetrapeptides.

| Modification Strategy | Description | Primary Benefit(s) |

| D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers at strategic positions. researchgate.net | Confers resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.gov |

| Cyclization | Forming a cyclic structure by linking the N- and C-termini or through a side-chain to side-chain bridge. | Restricts conformational flexibility, which can increase receptor affinity and improve stability against exopeptidases. researchgate.net |

| N-Alkylation | Adding an alkyl group to the nitrogen atom of the peptide backbone. | Can enhance metabolic stability and influence the peptide's conformation and biological activity. researchgate.net |

| Incorporation of Non-Proteinogenic Amino Acids | Introducing amino acids not found in the standard genetic code, such as 4-aminopiperidine-4-carboxylic acid (Api). mdpi.com | Can stabilize secondary structures (e.g., helices) and provide resistance to enzymatic cleavage. mdpi.com |

| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. bachem.com | Increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from enzymatic attack, thereby extending its half-life. bachem.com |

| Hydrocarbon Stapling | Introducing a synthetic brace to enforce and stabilize a helical conformation. nih.gov | Enhances structural stability, resistance to proteases, and can improve cell penetration. nih.gov |

These modifications can be used individually or in combination to fine-tune the properties of a tetrapeptide like H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH, optimizing its stability while maintaining or enhancing its desired biological activity.

Integration of Multidisciplinary Techniques for Comprehensive Characterization

A thorough understanding of a novel peptide requires a multifaceted analytical approach. The unique nature of DL-tetrapeptides necessitates the integration of various techniques to fully characterize their identity, structure, purity, and behavior. nih.govijsra.net

An integrated characterization workflow often involves:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for assessing the purity of the synthesized peptide and separating it from any impurities or related by-products. resolvemass.caintertek.com

Mass Spectrometry (MS): As a cornerstone technique, MS is used to determine the precise molecular weight of the peptide, confirming its elemental composition. resolvemass.ca Tandem MS (MS/MS) is employed to sequence the amino acids, verifying the correct order and identifying the locations of D- and L-residues. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. resolvemass.caoxfordglobal.com Two-dimensional NMR techniques can provide detailed information about the spatial proximity of different atoms, helping to define the peptide's conformation and dynamic interactions. intertek.com

By combining the data from these orthogonal techniques, researchers can build a comprehensive profile of a DL-tetrapeptide. This detailed characterization is crucial for understanding its structure-activity relationship, ensuring quality control, and supporting its development as a potential therapeutic agent. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.